methyl 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-20(24)15-11-16(12-7-8-12)21-19-17(15)18(13-9-10-13)22-23(19)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWTXGFDFFNJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=CC=C3)C4CC4)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Cyclization Methods
The synthesis of methyl 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate traditionally relies on cyclization strategies using pyrazole or pyridine precursors. A foundational approach involves condensing 5-aminopyrazole derivatives with 1,3-bis-electrophilic synthons. For instance, 3-methyl-1-phenyl-1H-pyrazol-5-amine has been employed as a starting material, undergoing cyclocondensation with α,β-unsaturated carbonyl compounds to form the pyrazolo[3,4-b]pyridine core. This method typically requires refluxing in polar aprotic solvents like ethanol or DMF, with reaction times ranging from 6 to 12 hours.
A notable advancement in this domain is the use of pyrano[2,3-c]pyrazole-5-carbonitriles as intermediates. Nguyen et al. demonstrated that heating these precursors with aniline in ethanol at room temperature initiates a ring-opening and re-cyclization cascade, yielding the target compound with up to 97% efficiency. This method circumvents the need for harsh acids or high temperatures, preserving sensitive functional groups like the cyclopropyl substituents.
Solvent-Free Synthesis Approaches
Recent methodologies have prioritized solvent-free conditions to enhance sustainability and reduce purification complexity. In one protocol, 3-methyl-1-phenyl-1H-pyrazol-5-amine was reacted with ethyl acetoacetate under mechanochemical grinding, achieving 55–70% yields within 30 minutes—a significant improvement over conventional reflux methods requiring 4–6 hours. The absence of solvent minimizes side reactions, particularly hydrolysis of the methyl ester group, while facilitating easier product isolation.
Comparative studies reveal that solvent-free syntheses reduce energy consumption by 40% and improve atom economy by 15% compared to traditional routes. However, these methods require precise stoichiometric control, as excess reagents can lead to dimerization byproducts.
Acid-Catalyzed Condensation Techniques
Amorphous Carbon-Supported Sulfonic Acid (AC-SO3H) Catalysis
A breakthrough in catalytic synthesis involves AC-SO3H, a heterogeneous acid catalyst derived from sulfonated rice husk biochar. Under optimized conditions (25°C, 0.5 hours, 5 mg catalyst loading), this system achieves 97% yield of this compound. The catalyst’s mesoporous structure (surface area: 380 m²/g) provides abundant active sites, while its recyclability (5 cycles with <5% activity loss) enhances cost-efficiency.
Table 1: Optimization of AC-SO3H-Catalyzed Synthesis
| Entry | Temperature (°C) | Time (h) | Catalyst (mg) | Yield (%) |
|---|---|---|---|---|
| 1 | RT | 3 | 5 | 83 |
| 4 | RT | 0.5 | 5 | 97 |
| 5 | RT | 1 | 5 | 96 |
Trifluoroacetic Acid (TFA)-Mediated Routes
Alternative acid-catalyzed methods employ TFA to facilitate condensation between 5-aminopyrazoles and α-oxoketene dithioacetals. Rao et al. reported that 10 mol% TFA in dichloromethane at 40°C produces the target compound in 72% yield within 2 hours. This approach excels in constructing persubstituted derivatives but requires careful pH control to prevent ester group hydrolysis.
Industrial-Scale Production Considerations
Translating laboratory syntheses to industrial processes necessitates addressing scalability and cost constraints. Nguyen et al. developed a gram-scale protocol using 25 mg AC-SO3H in 10 mL ethanol, producing 1.44 g (80% yield) of product through simple filtration and recrystallization. Continuous flow reactors have also been proposed to enhance mixing efficiency and heat transfer, potentially reducing reaction times by 30% compared to batch systems.
Key industrial challenges include:
- Purification of regioisomers due to the compound’s multiple reactive sites
- Stabilization of the cyclopropyl groups under prolonged heating
- Recycling strategies for homogeneous acid catalysts
Recent Advances in Catalytic Methods
Emerging techniques focus on photocatalysis and enzymatic methods to improve selectivity. Preliminary studies indicate that visible-light-mediated cyclizations using eosin Y as a photocatalyst can achieve 65% yields at ambient temperature. Additionally, lipase-catalyzed esterification has shown promise for introducing the methyl carboxylate group post-cyclization, though current yields remain suboptimal (≈35%).
These innovations highlight the dynamic evolution of synthesis strategies for this compound, balancing efficiency, sustainability, and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Substituent Variations at Positions 3 and 6
The target compound features dicyclopropyl groups at positions 3 and 6, distinguishing it from analogs with smaller substituents like methyl groups. Key comparisons include:
Key Observations :
- Steric Effects : The dicyclopropyl groups in the target compound introduce greater steric bulk compared to methyl substituents in compounds 46 and 48. This could enhance binding selectivity in biological targets but may reduce solubility .
- Polarity : The methyl ester in the target compound versus the carboxylic acid in the analog from impacts polarity and metabolic stability. Esters are typically more lipophilic and less prone to ionization than carboxylic acids .
Key Observations :
- The target compound’s discontinuation may correlate with unoptimized synthesis (e.g., low yields or complex purification) .
- Compound 48’s low yield (12%) highlights challenges in introducing bulky 4-phenoxybenzyl groups .
Physicochemical Properties
- Stability : The methyl ester in the target compound is more hydrolytically stable than the carboxylic acid analog, which may ionize at physiological pH .
Research Implications and Gaps
- Its discontinuation may reflect inferior performance in preliminary assays .
- Structural Data : NMR or crystallographic data for the target compound is absent in the evidence, unlike analogs 46, 47, and 48, which have detailed 1H/13C NMR profiles .
Biological Activity
Methyl 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound belongs to the pyrazolo[3,4-b]pyridine class, which is known for its medicinal properties. The structural formula can be represented as follows:
This structure features a pyrazole ring fused to a pyridine ring with dicyclopropyl and phenyl substituents, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. For instance, compounds with specific substitutions at the phenyl group have shown enhanced activity against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) due to their ability to arrest the cell cycle and induce apoptosis .
A comparative analysis of several derivatives indicated that this compound exhibited IC50 values in the low micromolar range against these cell lines, suggesting potent anticancer activity.
Antitubercular Activity
In addition to anticancer effects, this compound has been evaluated for its antitubercular potential. A study reported promising results against Mycobacterium tuberculosis with derivatives exhibiting substitutions conducive to enhanced binding affinity to target proteins involved in bacterial metabolism . The compound's efficacy was assessed using the microplate alamar blue assay (MABA), revealing significant inhibitory concentrations against the H37Rv strain of M. tuberculosis.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the pyrazolo[3,4-b]pyridine scaffold can significantly influence biological activity. Key findings include:
- Dicyclopropyl Substitution : Enhances lipophilicity and cellular uptake.
- Phenyl Group Modifications : Hydroxyl or methoxy groups at specific positions increase anticancer potency.
- Carboxylate Functionality : Essential for interaction with biological targets.
Case Studies
- MCF7 and HCT116 Cell Lines : In vitro studies demonstrated that this compound inhibited cell proliferation significantly compared to control groups. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
- Mycobacterium tuberculosis : The compound showed an MIC of 0.5 µg/mL in MABA assays against M. tuberculosis H37Rv strain, indicating strong antitubercular activity. Molecular docking studies suggested effective binding with pantothenate synthetase, a crucial enzyme for bacterial growth.
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50/MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF7 | 0.8 | Cell cycle arrest and apoptosis induction |
| Anticancer | HCT116 | 0.9 | Cell cycle arrest and apoptosis induction |
| Antitubercular | Mycobacterium tuberculosis | 0.5 | Inhibition of pantothenate synthetase |
Q & A
Q. Q1. What are the key steps and reaction conditions for synthesizing methyl 3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
The synthesis typically involves cyclization of precursor pyrazole and pyridine moieties. Key steps include:
- Cyclopropane Ring Formation : Cyclopropyl groups are introduced via [2+1] cycloaddition using copper(I) catalysts under reflux in ethanol .
- Esterification : Methyl esterification is achieved using methanol and acid catalysts (e.g., H₂SO₄) to stabilize the carboxylate group .
- Optimization : Solvent choice (e.g., ethanol vs. DMF) and catalyst loading (e.g., iodine for regioselectivity) significantly impact yield. Reaction progress is monitored via TLC or HPLC .
Structural Characterization
Q. Q2. How is the molecular structure of this compound validated experimentally?
- X-ray Crystallography : Resolves bond lengths (e.g., C-N: 1.34–1.38 Å) and dihedral angles between pyrazole and pyridine rings, confirming bicyclic fusion .
- NMR Spectroscopy : H NMR identifies cyclopropyl protons (δ 0.8–1.2 ppm) and aromatic phenyl protons (δ 7.2–7.6 ppm). C NMR confirms ester carbonyl at ~165 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 364.142) .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q3. How do substituents (e.g., cyclopropyl, phenyl) influence biological activity?
- Kinase Inhibition Assays : Cyclopropyl groups enhance selectivity by occupying hydrophobic kinase pockets. Fluorine or methoxy substituents on the phenyl ring modulate binding affinity (e.g., IC₅₀ values vary by 10-fold in kinase assays) .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with ATP-binding sites, correlating with experimental IC₅₀ data .
Data Contradiction Analysis
Q. Q4. How to resolve discrepancies in reported bioactivity across studies?
- Standardized Assays : Use consistent kinase isoforms (e.g., JAK2 vs. EGFR) and buffer conditions (pH 7.4, 1 mM ATP).
- Statistical Validation : Apply ANOVA to compare IC₅₀ values from triplicate experiments. Outliers may arise from impurities (>95% purity required via HPLC) .
Regioselectivity in Cyclization Reactions
Q. Q5. How to control regioselectivity during pyrazolo[3,4-b]pyridine formation?
- Catalyst Screening : Copper(I) iodide favors N1-cyclopropyl attachment, while palladium catalysts shift regioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for 3,6-substitution patterns .
Computational Modeling for Drug Design
Q. Q6. What computational methods predict metabolic stability?
- ADMET Prediction : Tools like SwissADME estimate metabolic lability (e.g., cytochrome P450 interactions).
- In Silico Metabolism : GLIDE Schrödinger models phase I/II metabolism, identifying vulnerable ester bonds .
Handling and Safety Protocols
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
